molecular formula C21H21BrClN3O2S B11215938 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

Cat. No.: B11215938
M. Wt: 494.8 g/mol
InChI Key: AHHVVZZIPPMZQV-UHFFFAOYSA-N
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Description

This compound features a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core linked via a hexanamide chain to a 4-chlorobenzyl group. The sulfanylidene (C=S) group at position 2 contributes to π-π stacking and hydrogen-bonding capabilities, while the hexanamide linker may confer flexibility and improved membrane permeability compared to shorter alkyl chains . The 4-chlorobenzyl terminal group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target affinity .

Properties

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.8 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29)

InChI Key

AHHVVZZIPPMZQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromo group at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).

    Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.

    Amidation: Coupling of the quinazolinone derivative with 4-chlorobenzylamine under appropriate conditions to form the final hexanamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl and thiocarbonyl groups can be reduced to alcohols or thiols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a member of the quinazolinone class, recognized for its diverse biological activities. Its unique molecular structure, characterized by a quinazolinone core with a bromo substituent and a sulfanylidene group, positions it as a promising candidate in medicinal chemistry. This article explores its applications, focusing on scientific research, particularly in drug discovery and development.

Pharmacological Properties

Quinazolinone derivatives, including the compound , exhibit a range of pharmacological properties:

  • Anticancer Activity :
    • Quinazolinones are known for their ability to inhibit various kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound may modulate cell signaling pathways, potentially leading to antitumor effects.
  • Anti-inflammatory Effects :
    • The structural features of quinazolinones allow them to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Related compounds have demonstrated significant antibacterial and antifungal activities, indicating that this compound may possess similar properties .

Synthesis Route

The synthesis of the compound typically involves several key steps:

  • Formation of the Quinazolinone Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination : Introduction of the bromine atom using brominating agents like N-bromosuccinimide.
  • Thionation : Conversion of carbonyl groups to thiocarbonyl groups using reagents such as Lawesson’s reagent.
  • Amidation : Coupling with suitable amines to form the final hexanamide compound.

Case Studies and Research Findings

  • Anticancer Studies :
    • Research has indicated that quinazolinone derivatives can significantly reduce tumor growth in various cancer models by inhibiting specific kinases involved in cell proliferation .
  • Antimicrobial Activity Assessment :
    • A study evaluating related quinazolinone compounds found that modifications at specific positions enhanced antibacterial activity against gram-positive and gram-negative bacteria . This suggests that similar modifications on the compound could yield potent antimicrobial agents.
  • Inflammatory Response Modulation :
    • Experimental data indicate that certain quinazolinone derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Quinazolinone Derivatives

  • Compound 1d (): Structure: 4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide. Key Differences: Replaces the sulfanylidene group with a sulfonamide (SO₂NH₂) and introduces a trans-ethenyl bridge. Impact: The sulfonamide group increases solubility but reduces electrophilic reactivity compared to sulfanylidene.
  • 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide ():

    • Structure: Acetamide linker instead of hexanamide; 4-chloro-2-methylphenyl terminal group.
    • Impact: The shorter acetamide linker reduces flexibility, possibly hindering interactions with deeper binding pockets. The 2-methyl substituent on the phenyl ring may sterically hinder target binding .

Hexanamide-Linked Analogues

  • 6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide ():

    • Structure: Differs in the terminal group (2-(4-chlorophenyl)ethyl vs. 4-chlorobenzyl).
    • Impact: The ethyl spacer in the terminal group may reduce steric bulk, improving binding to hydrophobic targets. However, the benzyl group in the target compound offers stronger π-π interactions .
  • N-[(4-Chlorophenyl)sulfonyl]hexanamide (): Structure: Lacks the quinazolinone core; features a sulfonyl group directly attached to the hexanamide.

Heterocyclic and Functional Group Variations

  • 4a (): Structure: Thiazolidinone ring fused to the quinazolinone core.
  • PSP23/PSP65 (): Structure: Incorporates a triazole ring and isoindolinone group. Impact: The triazole enhances metabolic stability, while the isoindolinone may improve binding to hydrophobic enzyme pockets (e.g., HDACs) .

Key Research Findings and Implications

  • Structural Flexibility : The hexanamide linker in the target compound likely improves binding to flexible enzyme active sites compared to rigid analogues like Compound 1d .
  • Electrophilic Reactivity : The bromine and sulfanylidene groups enhance electrophilicity, making the compound a candidate for covalent kinase inhibitors, unlike the sulfonamide-based Compound 1d .
  • Metabolic Stability : Longer alkyl chains (e.g., hexanamide) may reduce metabolic degradation compared to shorter chains (e.g., acetamide in ) .

Biological Activity

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a member of the quinazolinone derivative class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O2S , with a molecular weight of 474.42 g/mol . The structure features a quinazolinone core, a bromo substituent, a sulfanylidene moiety, and an amide linkage, which are critical for its biological interactions.

Preliminary studies suggest that This compound may act as an inhibitor of various enzymes and receptors, particularly kinases and proteases involved in cell signaling pathways. This modulation can influence several biological processes, potentially leading to anticancer effects due to the disruption of tumor cell signaling pathways.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Initial investigations indicate that the compound may inhibit tumor growth by targeting specific signaling pathways.
  • Antimicrobial Effects : Similar quinazolinone derivatives have shown antimicrobial activity, suggesting potential applications in treating infections.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences with related compounds:

Compound NameStructural FeaturesBiological Activity
6-bromo-2-oxo-2H-chromene-3-carboxamideShares bromine and oxo groups but has a different core structure.Antimicrobial
N-methyl-2-oxo-2H-chromene-3-carboxamideContains an oxo group but differs by having a methyl group instead of a benzyl group.Anticancer
N-benzylthioacetamideSimilar amide structure but lacks the quinazolinone core.Limited activity known

The unique combination of functional groups in This compound distinguishes it from its analogs, potentially leading to unique biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The compound is synthesized through multi-step organic reactions involving the coupling of quinazolinone derivatives with various amine precursors.
    • A notable method includes a one-pot intermolecular annulation reaction yielding high functional group tolerance and significant yields (up to 98%) for related quinazolinones .
  • Biological Evaluation : In vitro studies have shown that this compound exhibits selective inhibition against certain cancer cell lines, demonstrating IC50 values that suggest promising anticancer potential .
  • Therapeutic Applications : Given its structural characteristics, ongoing research aims to explore its efficacy in treating cancers and inflammatory diseases, with preclinical models showing encouraging results .

Q & A

Basic: What are the key structural features and functional groups of this compound?

The compound contains a quinazolinone core (4-oxo-1H-quinazoline) with a bromo substituent at position 6 and a sulfanylidene group at position 2. The hexanamide chain at position 3 is substituted with a 4-chlorobenzyl group via an N-alkyl linkage. Key functional groups include:

  • Bromine (electron-withdrawing, influencing reactivity and binding).
  • Sulfanylidene (thione group, potential for tautomerism and metal coordination).
  • Chlorophenylmethyl moiety (hydrophobic interactions in biological systems).
    Structural analogs in and highlight the importance of halogen and sulfur groups in bioactivity .

Basic: What synthetic routes are reported for this compound?

A general approach involves:

  • Step 1: Condensation of 6-bromo-2-mercapto-4-oxoquinazoline with a hexanamide intermediate.
  • Step 2: N-alkylation using 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification: Column chromatography or recrystallization (solvents: MeOH/EtOAC) .
    Reaction yields (~50–65%) depend on stoichiometric ratios and temperature control (60–80°C) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key variables for optimization:

  • Catalyst: Use of phase-transfer catalysts (e.g., TBAB) to enhance N-alkylation efficiency.
  • Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature: Controlled heating (70–80°C) minimizes side reactions like oxidation of the sulfanylidene group.
  • Work-up: Acid-base extraction to isolate the neutral product from unreacted starting materials.
    reports 62% yield using optimized stoichiometry (1:1.2 molar ratio of quinazolinone to alkylating agent) .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm) and confirms substitution patterns.
    • 2D NMR (COSY, HSQC): Resolves coupling between the hexanamide chain and quinazolinone core .
  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding interactions (e.g., S1–H1⋯O4 in ) .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 504.98) .

Advanced: How is the compound evaluated for biological activity in vitro?

  • Anticancer Assays: MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations.
  • Antimicrobial Screening: Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Mechanistic Studies: Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
    Dose-response curves and positive controls (e.g., doxorubicin) are critical for validating results .

Advanced: How do structural modifications impact bioactivity?

  • Bromo Substitution: Enhances DNA intercalation (observed in analogs from ).
  • Chlorophenyl Group: Increases lipophilicity, improving blood-brain barrier penetration.
  • Sulfanylidene → Sulfonyl Modification: Reduces cytotoxicity but enhances solubility (see for SAR trends) .
    Comparative studies in show that 4-oxoquinazolinones with electron-withdrawing groups exhibit higher anticancer activity .

Advanced: How are data contradictions in reported biological activities addressed?

  • Reproducibility Checks: Repeating assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Metabolic Stability Tests: Liver microsome assays to rule out rapid degradation as a cause of false negatives.
  • Orthogonal Assays: Combining MTT with colony formation assays to confirm growth inhibition .
    highlights discrepancies in IC₅₀ values due to variations in cell line sourcing .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina): Simulates interactions with kinases (e.g., EGFR) or DNA topoisomerase II.
  • MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100 ns.
  • QSAR Models: Correlates logP values and Hammett constants with bioactivity .
    Studies in use docking to rationalize enhanced inhibition of pyrazole-containing analogs .

Advanced: How is metabolic stability evaluated during preclinical studies?

  • In vitro Metabolism: Incubation with liver microsomes (human/rat) and LC-MS/MS analysis of metabolites.
  • CYP450 Inhibition Assays: Fluorescent probes to assess interactions with CYP3A4/2D6.
  • Plasma Stability: Monitoring degradation in plasma at 37°C over 24 hours .

Advanced: What strategies mitigate toxicity in derivative design?

  • Prodrug Approaches: Masking the sulfanylidene group as a disulfide (reduces off-target effects).
  • PEGylation: Enhances solubility and reduces renal clearance.
  • Selective Targeting: Conjugation with folate or peptide ligands for tumor-specific delivery .
    notes that benzoxazepine-based analogs show lower hepatotoxicity .

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